2-(1-Adamantyl)pyrrolidine hydrochloride
Description
Significance of Adamantane (B196018) in Contemporary Medicinal Chemistry Research
The adamantane moiety, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has captivated chemists since its discovery. nih.gov Its unique physicochemical properties have rendered it a valuable building block in modern drug design. publish.csiro.aunih.gov Several adamantane-based drugs are currently in clinical use, treating a range of conditions from viral infections to neurodegenerative diseases, which underscores the therapeutic importance of this scaffold. nih.govpublish.csiro.au
The bulky and rigid structure of the adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, thereby protecting the drug from rapid degradation. nih.govmdpi.com This steric hindrance can lead to a longer half-life and improved pharmacokinetic profile. nih.govnih.gov By incorporating the adamantane moiety, 2-(1-Adamantyl)pyrrolidine (B169333) hydrochloride is anticipated to possess enhanced metabolic stability, a desirable characteristic for any drug candidate. mdpi.com
The well-defined, three-dimensional geometry of the adamantane scaffold provides a rigid framework for the precise spatial orientation of pharmacophoric groups. publish.csiro.auub.edu This can lead to highly specific and potent interactions with biological targets such as enzymes and receptors. researchgate.net The adamantane cage itself can fit into hydrophobic pockets of target proteins, acting as a molecular anchor and enhancing binding affinity. ub.edu For 2-(1-Adamantyl)pyrrolidine hydrochloride, the adamantane group can serve to orient the pyrrolidine (B122466) ring in a specific conformation for optimal interaction with its biological target. publish.csiro.auub.edu
Pyrrolidine Scaffold in Pharmacologically Active Molecules and Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds. nih.govresearchgate.net Its prevalence in both natural products and synthetic drugs highlights its significance in medicinal chemistry. frontiersin.orgwikipedia.org
The pyrrolidine nucleus is a core component of numerous alkaloids, including nicotine (B1678760) and hygrine, and is also found in the amino acids proline and hydroxyproline. wikipedia.orgchemicalbook.com Its presence extends to a wide range of pharmaceuticals with diverse therapeutic applications, demonstrating its versatility as a pharmacophore. frontiersin.orgnih.gov The inclusion of this ring in this compound suggests a foundation with a proven track record in biologically active molecules. frontiersin.org
The pyrrolidine ring offers significant opportunities for structural modification. nih.gov The nitrogen atom can be readily substituted, and the carbon atoms can be functionalized to fine-tune the molecule's physicochemical and pharmacological properties. chemicalbook.com The non-planar, puckered conformation of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, which can be advantageous for achieving high target selectivity. dntb.gov.uanih.gov In this compound, the pyrrolidine moiety provides a versatile platform for further chemical derivatization to optimize its biological activity. nih.gov
Interactive Data Tables
Table 1: Physicochemical Properties of Adamantane and Pyrrolidine Scaffolds
| Property | Adamantane | Pyrrolidine |
| Molecular Formula | C10H16 | C4H9N |
| Molecular Weight | 136.24 g/mol | 71.12 g/mol |
| Structure | Tricyclic Alkane | Saturated Heterocycle |
| Nature | Highly Lipophilic, Rigid | Polar, Flexible |
Table 2: Examples of Marketed Drugs Containing Adamantane or Pyrrolidine Moieties
| Moiety | Drug Name | Therapeutic Use |
| Adamantane | Amantadine (B194251) | Antiviral, Antiparkinsonian |
| Adamantane | Memantine | Alzheimer's Disease |
| Adamantane | Saxagliptin | Type 2 Diabetes |
| Pyrrolidine | Procyclidine | Antiparkinsonian |
| Pyrrolidine | Bepridil | Calcium Channel Blocker |
| Pyrrolidine | Piracetam | Nootropic |
Rationale for Hybrid Adamantyl-Pyrrolidine Structures in Chemical Biology and Drug Design
The design of hybrid molecules incorporating both adamantane and pyrrolidine is underpinned by sound scientific principles. The adamantane moiety, a rigid and lipophilic tricyclic alkane, offers several advantages in drug design. Its bulky nature can provide steric hindrance, which can modulate interactions with biological targets and impede metabolic degradation, thereby increasing a drug's stability and half-life. The lipophilicity of adamantane can enhance a molecule's ability to cross cellular membranes, a crucial factor for reaching intracellular targets. Many successful drugs, including antivirals like amantadine and rimantadine (B1662185), feature an adamantane core, highlighting its value in medicinal chemistry. researchgate.netmdpi.com
The pyrrolidine ring, a five-membered saturated heterocycle, is another privileged scaffold in drug discovery. mdpi.com Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimal binding to biological targets. researchgate.net The pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs, demonstrating its versatility and importance in pharmacology. mdpi.com The nitrogen atom within the pyrrolidine ring can be readily functionalized, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.
By combining these two moieties, researchers aim to create novel chemical entities with unique pharmacological profiles. The adamantane group can serve as a lipophilic anchor, facilitating membrane traversal and target engagement, while the pyrrolidine ring provides a versatile framework for introducing additional functional groups to optimize activity and selectivity.
Overview of Research Trajectories for this compound and Analogues
Research into this compound and its analogues has primarily focused on their potential as antiviral agents, particularly against the influenza A virus. This line of inquiry is a logical extension of the known antiviral properties of other aminoadamantane derivatives like amantadine. Studies have shown that compounds structurally related to this compound exhibit significant anti-influenza activity. For instance, the close analogue 2-(1-adamantyl)piperidine was found to be more potent than amantadine against the Influenza A2/Japan/305/1957 (H2N2) strain. mdpi.com
Furthermore, research has expanded to investigate the efficacy of these compounds against amantadine-resistant strains of influenza A. One study explored the antiviral mechanisms of various amantadine analogues, including spiro[adamantane-2,2'-pyrrolidine], against strains with the M2S31N mutation, which confers resistance. nih.gov Another area of investigation for adamantyl-pyrrolidine hybrids has been their potential as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for the treatment of metabolic syndrome. nih.gov Additionally, some pyrrolidine-based compounds have been evaluated as potential treatments for neuropathic pain by targeting T-type calcium channels. nih.gov
The following table summarizes the antiviral activity of some adamantyl-pyrrolidine analogues against various influenza A virus strains.
| Compound | Virus Strain | Activity | Reference |
| 2-(1-Adamantyl)piperidine | Influenza A2/Japan/305/1957 (H2N2) | More potent than amantadine | mdpi.com |
| Spiro[adamantane-2,2'-pyrrolidine] | Amantadine-resistant Influenza A (M2S31N) | Investigated for alternative antiviral mechanisms | nih.gov |
| 1'-Methyl spiro(adamantane-2,3'-pyrrolidine) maleate | Influenza A/Hong Kong/68 | Protective in a volunteer trial | nih.gov |
| 3-(2-Adamantyl)pyrrolidine derivatives | Influenza A (H2N2 and H3N2) | Some analogues more active than amantadine | researchgate.net |
These research trajectories underscore the potential of hybrid adamantyl-pyrrolidine structures in the development of new therapeutic agents. While much of the detailed research has focused on close analogues, the foundational studies provide a strong rationale for the continued investigation of this compound itself. The initial findings in the antiviral domain are particularly promising and warrant further exploration to fully elucidate the compound's therapeutic potential.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1-adamantyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-2-13(15-3-1)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13,15H,1-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXQNDNSUBCDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Conformational Analysis and Stereodynamics
Influence of the 1-Adamantyl Substituent on Pyrrolidine (B122466) Ring Conformation
The five-membered pyrrolidine ring is inherently non-planar and typically adopts puckered conformations to relieve torsional strain. beilstein-journals.org The most common forms are the "envelope" (or Cₛ symmetry), where one atom deviates from the plane formed by the other four, and the "twist" (or C₂ symmetry), where two atoms are displaced on opposite sides of a plane. nih.gov These puckers are often described as Cγ-endo or Cγ-exo, referring to the position of the C4 atom relative to the plane of the ring and the substituents at C2 and C5. researchgate.net In unsubstituted or minimally substituted pyrrolidines, the energy barrier between these puckered forms is low, allowing for rapid interconversion. beilstein-journals.org
The introduction of a sterically demanding 1-adamantyl group at the C-2 position dramatically alters this landscape. The adamantyl group, a bulky, rigid cage-like hydrocarbon, introduces significant steric hindrance. researchgate.net Drawing parallels from studies on other substituted pyrrolidines, such as 4-tert-butylproline, it is established that bulky substituents strongly favor a pseudoequatorial orientation to minimize steric clashes with the rest of the ring. nih.gov By occupying the pseudoequatorial position, the 1-adamantyl group effectively "locks" the pyrrolidine ring into a preferred pucker. This conformational rigidity is a key feature of the molecule, reducing the dynamic flexibility typically seen in five-membered heterocyclic rings. researchgate.net
In a related compound, 3-(2-adamantyl)pyrrolidine, a combination of NMR spectroscopy and computational chemistry determined that the pyrrolidine ring adopts an envelope conformation with the C-2 atom out of the plane of the other ring atoms. nih.gov This suggests that the adamantyl substituent forces a highly specific and stable ring conformation.
Stereodynamic Behavior of the 2-(1-Adamantyl)pyrrolidine (B169333) System
The stereodynamic behavior of the molecule encompasses the dynamic interplay between its stereoisomeric forms, including the puckering of the pyrrolidine ring and rotation around the single bond connecting the adamantyl and pyrrolidine moieties. As established, the bulky adamantyl group restricts the pyrrolidine ring's ability to freely interconvert between different puckered forms. nih.govresearchgate.net
Furthermore, rotation around the C2-C(adamantyl) bond is also significantly hindered. To minimize steric repulsion between the hydrogen atoms on the pyrrolidine ring and the adamantyl cage, the system is likely to adopt a preferred rotational conformer. Studies on the analogous 3-(2-adamantyl)pyrrolidine have shown that the conformation around the pyrrolidine-adamantyl carbon-carbon bond is trans. nih.gov This indicates a strong preference for a staggered arrangement that moves the two bulky groups as far from each other as possible. This restricted rotation, combined with the locked ring pucker, results in a molecule with a well-defined and relatively rigid three-dimensional shape. This conformational pre-organization can be crucial for its biological activity, as it reduces the entropic penalty upon binding to a target receptor.
Computational Chemistry Approaches to Conformational Landscape Exploration
Computational chemistry provides powerful tools for mapping the conformational landscape of molecules like 2-(1-Adamantyl)pyrrolidine and corroborating experimental findings. nih.gov Methods such as Density Functional Theory (DFT) and molecular mechanics are frequently employed to calculate the potential energies of various conformers and identify the most stable, low-energy structures. nih.govmdpi.com
Researchers can systematically explore different ring puckers and rotamers around the key single bonds to build a comprehensive picture of the molecule's preferred shapes. For instance, DFT calculations at levels of theory like B3LYP-D3BJ/6-311++G** have been used to analyze the conformational equilibrium in substituted pyrrolidines, accounting for subtle stereoelectronic effects. beilstein-journals.org Similarly, methods like M062X-D3/def2-TZVP are used to determine the energy differences between various folded and extended conformations in adamantane-containing molecules. mdpi.com The results from these computational models, which indicate the relative stability of different conformers, can be validated against experimental data from techniques like NMR spectroscopy. nih.govnih.gov
| Method | Level of Theory / Force Field | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP-GD3BJ/6-311++G(d,p) | Assessment of conformational equilibrium and stereoelectronic effects in substituted pyrrolidines. | beilstein-journals.org |
| Density Functional Theory (DFT) | M062X-D3/def2-TZVP | Calculation of energy differences between folded and extended conformations of adamantane derivatives. | mdpi.com |
| Molecular Mechanics | Not Specified | Demonstrated the contribution of different conformers to biological activity in spiro[pyrrolidine-2,2'-adamantanes]. | nih.gov |
| Combined NMR and Computational Chemistry | Not Specified | Determined the envelope conformation of the pyrrolidine ring in 3-(2-adamantyl)pyrrolidines. | nih.gov |
Implications of Stereochemistry on Molecular Interactions and Biological Activity
The stereochemistry and conformational rigidity of 2-(1-Adamantyl)pyrrolidine hydrochloride are paramount to its biological function. nih.gov A well-defined, stable conformation ensures that the molecule presents its pharmacophoric elements—specifically the amine group and the lipophilic adamantyl cage—in an optimal orientation for binding to a biological target, such as a protein binding pocket. nih.govnih.gov
The bulky and highly lipophilic adamantane moiety can engage in favorable hydrophobic or van der Waals interactions within a receptor site, often acting as a "lipophilic bullet" that enhances binding affinity and can improve pharmacokinetic properties. nih.govmdpi.com The pyrrolidine ring, on the other hand, positions the crucial nitrogen atom, which is protonated at physiological pH, for potential ionic or hydrogen-bonding interactions.
Structure-activity relationship studies on related adamantane derivatives have consistently shown that subtle changes in the structure, such as the size of the heterocyclic ring, can lead to significant differences in biological potency. nih.gov For example, in a series of anti-influenza A virus compounds, reducing the five-membered pyrrolidine ring to a four-membered azetidine (B1206935) or three-membered aziridine (B145994) ring resulted in decreased activity. nih.gov This highlights that the specific spatial arrangement dictated by the 2-substituted pyrrolidine scaffold is critical for effective molecular recognition. The defined stereochemistry and locked conformation of 2-(1-Adamantyl)pyrrolidine minimize the entropic cost of binding and ensure a precise fit with its biological counterpart, which is a key principle in modern drug design.
| Compound Series | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Rimantadine (B1662185) Analogues | Ring size reduction (pyrrolidine → azetidine → aziridine) | Decreased anti-Influenza A potency. | nih.gov |
| Spiro[pyrrolidine-2,2'-adamantanes] | Position of C-Methyl substituent on pyrrolidine ring | Pyrrolidine 5-Me substitution was found to be optimal for activity against the H(2)N(2) influenza strain. | nih.gov |
| 3-Br-acivicin Derivatives | Stereochemistry (natural vs. unnatural isomers) | Only the natural (5S, αS) isomers displayed significant antiplasmodial activity, demonstrating stereoselectivity. | nih.gov |
Structure Activity Relationship Sar Studies
Elucidating Key Structural Determinants for Pharmacological Activity of Adamantyl-Pyrrolidine Compounds
The pharmacological activity of adamantyl-pyrrolidine compounds is intricately linked to several key structural features. The adamantane (B196018) cage, the pyrrolidine (B122466) ring, and the nature of substituents on both moieties play crucial roles in dictating the compound's interaction with biological targets. nih.govnih.gov
Research has shown that the presence of the adamantane group is a primary determinant of activity in many derivatives. nih.gov For instance, in studies of antiviral agents, the adamantane moiety is essential for blocking ion channels of viruses. Furthermore, the point of attachment of the pyrrolidine ring to the adamantane cage (e.g., at the 1- or 2-position) significantly influences the compound's potency and selectivity. In the case of 3-(2-adamantyl)pyrrolidines, the parent N-H compound demonstrated several times more activity against influenza A virus than amantadine (B194251). nih.gov
The pyrrolidine ring itself is a vital pharmacophore. nih.gov Its size, conformation, and substitution patterns are critical for proper binding to target receptors or enzymes. nih.gov The nitrogen atom within the pyrrolidine ring often acts as a key interaction point, forming hydrogen bonds or ionic interactions with the biological target.
Substituents on either the adamantane or pyrrolidine moieties can fine-tune the pharmacological properties. For example, adding polar groups to the adamantane structure can modulate solubility and pharmacokinetic properties, while substitutions on the pyrrolidine ring can alter binding affinity and selectivity. nih.gov Studies on spiro[pyrrolidine-2,2'-adamantanes] revealed that the position of a methyl substituent on the pyrrolidine ring affects antiviral activity, with 5-methyl substitution being optimal for activity against the H(2)N(2) influenza strain. nih.gov
The following table summarizes the key structural determinants and their general impact on activity:
| Structural Feature | Impact on Pharmacological Activity |
| Adamantane Moiety | Essential for core activity in many derivatives; influences lipophilicity and binding. |
| Pyrrolidine Ring | Acts as a critical pharmacophore; its conformation and nitrogen atom are key for target interaction. |
| Linkage Position | The connection point between the adamantane and pyrrolidine affects potency and selectivity. |
| Substituents | Modulate solubility, pharmacokinetics, binding affinity, and selectivity. |
Role of Adamantane Lipophilicity and Three-Dimensionality in Modulating Biological Efficacy
The adamantane moiety is a bulky, rigid, and highly lipophilic hydrocarbon cage. researchgate.net These characteristics are instrumental in modulating the biological efficacy of adamantyl-pyrrolidine compounds. researchgate.netnih.gov
The unique three-dimensional and rigid structure of adamantane also plays a crucial role. researchgate.netresearchgate.net Unlike flat aromatic rings, the spherical shape of adamantane allows for a more precise and stable orientation of substituents, facilitating optimal interactions with the binding pockets of target proteins. researchgate.netub.edu This defined spatial arrangement can lead to higher binding affinity and selectivity. The rigidity of the adamantane cage protects nearby functional groups from metabolic degradation, thereby increasing the metabolic stability and prolonging the half-life of the drug. nih.gov
The table below outlines the key contributions of adamantane's physicochemical properties:
| Property | Contribution to Biological Efficacy |
| Lipophilicity | Enhances membrane permeability and bioavailability. researchgate.net |
| Three-Dimensionality | Allows for precise spatial positioning of functional groups for optimal target interaction. researchgate.net |
| Rigidity | Increases metabolic stability by protecting adjacent functional groups. nih.gov |
| Bulkiness | Can act as a blocking agent for ion channels or fit into specific hydrophobic pockets of receptors. nih.gov |
Impact of Pyrrolidine Ring Size and Substitution Patterns on Activity
The five-membered pyrrolidine ring is a versatile scaffold in drug discovery, and its structural modifications have a profound impact on the biological activity of compounds. researchgate.netfrontiersin.org
The size of the heterocyclic ring is a critical factor in determining the pharmacological profile of a molecule. When comparing pyrrolidine (a five-membered ring) with its higher homologues, piperidine (B6355638) (a six-membered ring) and azepine (a seven-membered ring), significant differences in activity are often observed. differencebetween.comnih.govrsc.org
The key difference between pyrrolidine and piperidine lies in their ring size, which affects their conformational flexibility and the spatial orientation of their substituents. differencebetween.com In one study, increasing the ring size from pyrrolidine to piperidine in a series of proteasome inhibitors resulted in decreased selectivity, although the potency against the target increased in some cases. pnas.org The smaller, more constrained nature of the pyrrolidine ring can sometimes lead to a more favorable conformation for binding to a specific target, resulting in higher selectivity. In contrast, the greater flexibility of the larger piperidine and azepine rings might allow for binding to multiple targets, potentially leading to off-target effects. nih.gov
The choice between these heterocycles is highly dependent on the specific biological target and the desired therapeutic outcome.
The position and stereochemistry of substituents on the pyrrolidine ring are crucial for determining a compound's activity and selectivity. nih.gov The non-planar, puckered conformation of the pyrrolidine ring means that substituents can adopt different spatial orientations, which can significantly influence how the molecule interacts with its biological target. researchgate.net
For instance, the stereochemistry at different carbon atoms of the pyrrolidine ring can lead to enantiomers with vastly different biological profiles due to their distinct binding modes with chiral protein targets. nih.gov The introduction of substituents can also affect the basicity of the pyrrolidine nitrogen, which is often a key interaction point. nih.gov
In the context of spiro[pyrrolidine-2,2'-adamantanes], it was found that the position of a methyl group on the pyrrolidine ring had a notable effect on anti-influenza virus activity. nih.gov Specifically, substitution at the 5-position of the pyrrolidine ring was found to be optimal for activity against the H(2)N(2) strain of the influenza virus. nih.gov This highlights the importance of both the position and the steric bulk of substituents in fine-tuning the pharmacological activity of pyrrolidine-containing compounds.
Effects of N-Substitution on Compound Potency, Selectivity, and Biological Profile
In many cases, the pyrrolidine nitrogen acts as a proton acceptor or participates in hydrogen bonding with the target protein. nih.gov Introducing a substituent on the nitrogen can either enhance or hinder these interactions. For example, in a series of dipeptidyl peptidase IV (DPP-IV) inhibitors, N-substituted-glycyl-2-cyanopyrrolidines were investigated, leading to the development of potent and selective compounds. nih.gov
Furthermore, N-substitution can be used to modulate the pharmacokinetic properties of a compound. Adding a bulky or a charged group to the nitrogen can affect its absorption, distribution, metabolism, and excretion (ADME) profile. In the development of 3-(2-adamantyl)pyrrolidines as antiviral agents, N-dialkylaminoethyl substitution of the parent compound resulted in potent diamine analogues. nih.gov This demonstrates that strategic N-substitution can lead to compounds with significantly improved activity.
The following table summarizes the effects of N-substitution:
| Property Modified | Effect on Biological Profile |
| Basicity | Alters the strength of ionic interactions with the target. |
| Lipophilicity | Influences membrane permeability and ADME properties. |
| Steric Hindrance | Can improve selectivity by preventing binding to off-target sites. |
| Introduction of Functional Groups | Can introduce new interaction points with the target, enhancing potency. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational tools used to correlate the chemical structure of compounds with their biological activity. mdpi.comresearchgate.net These models are invaluable for the predictive design of new, more potent, and selective analogues of 2-(1-Adamantyl)pyrrolidine (B169333) hydrochloride. mdpi.com
QSAR models use statistical methods to establish a mathematical relationship between molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and the observed biological activity. mdpi.com For adamantyl-pyrrolidine derivatives, QSAR can help to identify the key physicochemical properties that govern their pharmacological effects.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. researchgate.netmdpi.com These techniques generate contour maps that visualize the regions around a molecule where modifications are likely to increase or decrease activity. researchgate.net For example, a CoMFA study on adamantane derivatives might reveal that bulky, lipophilic substituents are favored in a particular region of the molecule for optimal binding to the target. nih.gov
In the context of adamantane derivatives, 3D-QSAR studies have been successfully employed to predict the activities of synthetic molecules and to reveal the structural requirements for their activity. nih.govmdpi.com For instance, a 3D-QSAR model for a series of melanogenesis inhibitors containing an adamantyl moiety indicated that the steric contribution of the adamantane and the electrostatic contribution of a hydroxyl group were important for activity. researchgate.net By using these predictive models, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Correlation Between Molecular Structure, Conformational Preferences, and Target Binding Affinity
The relationship between the molecular structure of 2-(1-adamantyl)pyrrolidine derivatives and their binding affinity to biological targets is a critical area of investigation for understanding their therapeutic potential. Studies on analogous compounds, particularly those targeting viral proteins, have provided significant insights into the structural requirements for potent activity. The bulky and lipophilic adamantyl cage, the heterocyclic pyrrolidine ring, and the substituents on the pyrrolidine nitrogen all play crucial roles in target recognition and binding. Furthermore, the conformational arrangement of these fragments is a key determinant of biological activity.
Research into adamantane derivatives has consistently highlighted the importance of the cage-like structure for interaction with lipophilic binding pockets in various enzymes and receptors. nih.gov The size and shape of the adamantyl group are thought to contribute favorably to binding affinity by displacing water molecules and establishing strong van der Waals interactions within the target protein.
In the context of antiviral activity, particularly against the influenza A virus M2 ion channel, the substitution pattern on both the adamantyl and the pyrrolidine moieties significantly influences potency. Studies on 3-(2-adamantyl)pyrrolidines have been particularly informative. The unsubstituted parent compound, with a free amine on the pyrrolidine ring (an N-H group), has been shown to be several times more active than the established antiviral drug amantadine. researchgate.net This suggests that the secondary amine is a key pharmacophoric feature for this class of compounds.
Detailed conformational analysis of these active analogs, using a combination of NMR spectroscopy and computational chemistry, has revealed specific spatial arrangements that are favorable for activity. researchgate.net It has been determined that the conformation around the carbon-carbon bond connecting the pyrrolidine and adamantyl groups is preferentially trans. Additionally, the pyrrolidine ring itself adopts an envelope conformation, with the carbon atom attached to the adamantyl group (C-2) positioned out of the plane of the other four ring atoms. researchgate.net This defined three-dimensional structure is believed to be crucial for optimal interaction with the binding site on the target protein.
The profound impact of substitution on the pyrrolidine nitrogen has been a central finding in the SAR of this class of compounds. The introduction of N-alkyl or N,N-dialkyl groups to the pyrrolidine ring has been shown to dramatically reduce or completely abolish antiviral activity. This loss of potency upon N-alkylation is thought to be a result of altered conformational properties of the molecule, which disrupt the optimal binding geometry. researchgate.net
The following table details the structure-activity relationship for a series of 3-(2-adamantyl)pyrrolidine analogs in their activity against the Influenza A/H2N2 virus. This data underscores the critical importance of the unsubstituted pyrrolidine nitrogen for potent antiviral efficacy.
| Compound | Structure (R-group on Pyrrolidine Nitrogen) | Antiviral Activity (EC₅₀ in µM) against Influenza A/H₂N₂ |
|---|---|---|
| Amantadine (Reference) | Not Applicable | 2.1 |
| Parent Compound (14) | -H | 0.5 |
| Analog 8a | -CH₃ | >100 |
| Analog 8b | -CH₂CH₃ | >100 |
| Analog 8c | -CH(CH₃)₂ | >100 |
| Analog 8d | -(CH₂)₃CH₃ | >100 |
Data sourced from studies on 3-(2-adamantyl)pyrrolidine analogs. researchgate.net
An extensive body of research has been dedicated to the in vitro biological activities of 2-(1-Adamantyl)pyrrolidine hydrochloride and related adamantane derivatives. These investigations have primarily focused on their potential as antiviral and antimicrobial agents, revealing significant mechanistic insights.
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Adamantyl-Pyrrolidine Congeners for Optimized Biological Activity
A primary focus of future research will be the rational design and synthesis of new analogs of 2-(1-adamantyl)pyrrolidine (B169333) to enhance biological activity and selectivity for specific targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of both the adamantane (B196018) and pyrrolidine (B122466) moieties. mdpi.comresearchgate.net
Key strategies for generating novel congeners include:
Substitution on the Adamantane Cage: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) at various positions on the adamantane nucleus can modulate lipophilicity, solubility, and target-binding interactions. For example, the development of 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine (Vildagliptin), a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor, demonstrates the therapeutic potential of such modifications. nih.gov
Modification of the Pyrrolidine Ring: Altering the substitution pattern on the pyrrolidine ring can significantly impact biological activity. This includes the introduction of various substituents at different positions or the synthesis of stereoisomers to explore the effects of chirality on target engagement. mdpi.comnih.gov
Linker Modification: For derivatives where the adamantane and pyrrolidine moieties are connected via a linker, optimizing the length, rigidity, and chemical nature of the linker can lead to improved potency and selectivity.
These synthetic efforts will aim to produce a library of novel compounds with diverse physicochemical properties, which can then be screened for a wide range of biological activities.
Table 1: Examples of Adamantyl-Pyrrolidine Congeners and their Biological Activities
| Compound | Modification | Biological Activity |
| 3-(2-adamantyl)pyrrolidines | N-Dialkylaminoethyl substitution | Potent activity against influenza A virus nih.gov |
| 1-[[(3-hydroxy-1-adamantyl) amino]acetyl]-2-cyano-(S)-pyrrolidine (Vildagliptin) | Hydroxyl group on adamantane and cyano group on pyrrolidine | DPP-IV inhibitor for type 2 diabetes nih.gov |
| Adamantane-monoterpenoid conjugates with a 1,2,4-triazole or 1,3,4-thiadiazole linker | Conjugation of adamantane and monoterpenoid moieties | Inhibition of tyrosyl-DNA phosphodiesterase 1 (TDP1) nih.gov |
Exploration of Alternative Biological Targets and Disease Areas
While initial research on adamantane derivatives focused on their antiviral properties, the therapeutic potential of this class of compounds extends to a much broader range of diseases. nih.govmdpi.com Future research should systematically explore the activity of 2-(1-adamantyl)pyrrolidine and its analogs against a diverse array of biological targets implicated in various pathological conditions.
Potential areas for investigation include:
Central Nervous System (CNS) Disorders: The lipophilic nature of the adamantane group facilitates crossing the blood-brain barrier, making these compounds attractive candidates for treating CNS disorders. nih.gov Targets could include NMDA receptors, AMPA receptors, and GABAergic systems. nih.gov
Oncology: Adamantane-based compounds have shown promise as anticancer agents. nih.govmdpi.com Research could focus on their potential to inhibit cancer cell proliferation, induce apoptosis, or act as ligands for sigma-2 receptors, which are overexpressed in many tumors. nih.gov
Metabolic Diseases: The success of Vildagliptin highlights the potential of adamantyl-pyrrolidine derivatives in treating metabolic disorders like type 2 diabetes. nih.gov Further exploration of targets such as protein kinases and α-amylase could yield new antidiabetic agents. nih.gov
Infectious Diseases: Beyond influenza, the antimicrobial properties of adamantane derivatives against various bacterial and fungal strains warrant further investigation. mdpi.com
A comprehensive screening of adamantyl-pyrrolidine congeners against a panel of receptors, enzymes, and ion channels will be instrumental in identifying novel therapeutic opportunities.
Advanced Computational Modeling and Artificial Intelligence in Rational Drug Design
The integration of advanced computational tools, including molecular modeling and artificial intelligence (AI), is set to revolutionize the drug discovery process for adamantyl-pyrrolidine derivatives. nih.govresearchgate.net These in silico methods can significantly accelerate the identification and optimization of lead compounds while reducing the reliance on costly and time-consuming experimental screening.
Key computational approaches include:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, providing insights into the molecular interactions that drive biological activity. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbohrium.com These models can be used to predict the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for an assessment of its stability and the conformational changes that occur upon binding. nih.govresearchgate.net
Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new molecules with high accuracy. umk.plnih.gov
By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug development pipeline.
Investigation of Synergistic Effects with Complementary Therapeutic Agents
Combination therapy, the use of multiple drugs to treat a single disease, is a well-established strategy for improving therapeutic efficacy and overcoming drug resistance. Future research should explore the potential for synergistic interactions between 2-(1-adamantyl)pyrrolidine derivatives and other therapeutic agents.
For instance, in the context of cancer treatment, adamantane-monoterpenoid conjugates have been shown to have a synergistic effect when combined with topotecan, a topoisomerase 1 (TOP1) poison. nih.gov This suggests that adamantyl-pyrrolidine derivatives may enhance the efficacy of existing anticancer drugs by targeting complementary pathways.
Systematic studies involving the combination of adamantyl-pyrrolidine congeners with a wide range of drugs across different therapeutic areas could uncover novel combination therapies with improved clinical outcomes.
Development of Efficient and Scalable Synthetic Methodologies for Future Research
The advancement of research on 2-(1-adamantyl)pyrrolidine and its derivatives is contingent upon the availability of efficient and scalable synthetic methods. nih.govresearchgate.net While various synthetic routes have been reported, the development of more streamlined, cost-effective, and environmentally friendly processes is crucial for supporting large-scale screening and preclinical development.
Future research in synthetic chemistry should focus on:
Novel Catalytic Systems: The development of new catalysts that can facilitate the key bond-forming reactions in the synthesis of adamantyl-pyrrolidine derivatives with high yield and stereoselectivity.
Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and reaction optimization.
Green Chemistry Principles: The incorporation of green chemistry principles, such as the use of renewable starting materials and the reduction of waste, will be essential for the sustainable production of these compounds.
By addressing these synthetic challenges, researchers can ensure a steady supply of diverse adamantyl-pyrrolidine derivatives to fuel future drug discovery and development efforts.
Compound Names Mentioned in the Article
Q & A
Q. What are the established synthetic routes for 2-(1-Adamantyl)pyrrolidine hydrochloride, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, such as nucleophilic substitutions and reductions. For example, a related adamantane-pyrrolidine derivative was synthesized via coupling of adamantane precursors with pyrrolidine intermediates under controlled conditions (e.g., using 1-(2-chloroethyl)pyrrolidine hydrochloride as a starting material) . Key intermediates include halogenated adamantane derivatives and protected pyrrolidine moieties, with purification steps often involving recrystallization or chromatography.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure, particularly the adamantyl group’s unique proton environment. Single-crystal X-ray diffraction remains the gold standard for absolute structural confirmation, with software like SHELX used for refinement . Challenges include resolving disorder in the adamantyl group due to its rigid geometry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow guidelines for adamantane derivatives: use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure proper ventilation. Storage should be in airtight containers protected from light, similar to protocols for amantadine hydrochloride . Deviations require approval from institutional safety committees .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological activity of this compound?
Target-specific assays (e.g., enzyme inhibition studies) are essential. For example, related adamantane-pyrrolidine compounds were tested for H+/K+-ATPase inhibition using in vitro gastric membrane preparations . Dose-response curves and competitive binding assays (with controls for non-specific interactions) are recommended. Confounders like solubility in biological buffers must be addressed via pre-formulation studies.
Q. What methodological challenges arise in developing HPLC assays for this compound, and how can they be mitigated?
Challenges include resolving structurally similar impurities (e.g., adamantane isomers) and optimizing detection sensitivity. Pre-column derivatization with fluorogenic agents (e.g., NBD-F) enhances detection limits, as demonstrated for amantadine derivatives . Mobile-phase optimization (e.g., pH-adjusted acetonitrile-phosphate buffers) improves peak symmetry .
Q. How should researchers address contradictions in reported biological activity data for adamantane-pyrrolidine derivatives?
Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Systematic replication under standardized protocols is critical. For example, conflicting H+/K+-ATPase inhibition results were resolved by verifying enzyme source consistency and pre-incubation times . Meta-analyses of published datasets can identify confounding variables.
Q. What strategies are effective for resolving structural ambiguities in this compound via X-ray crystallography?
High-resolution data (≤1.0 Å) and robust refinement tools (e.g., SHELXL) are required to model disorder in the adamantyl group . Twinning or poor crystal quality may necessitate data collection at synchrotron facilities. Complementary techniques like DFT calculations can validate geometric parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
